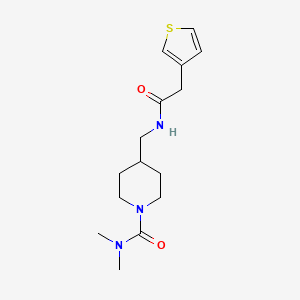

N,N-dimethyl-4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxamide

CAS No.: 2034295-51-5

Cat. No.: VC7506792

Molecular Formula: C15H23N3O2S

Molecular Weight: 309.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034295-51-5 |

|---|---|

| Molecular Formula | C15H23N3O2S |

| Molecular Weight | 309.43 |

| IUPAC Name | N,N-dimethyl-4-[[(2-thiophen-3-ylacetyl)amino]methyl]piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C15H23N3O2S/c1-17(2)15(20)18-6-3-12(4-7-18)10-16-14(19)9-13-5-8-21-11-13/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,16,19) |

| Standard InChI Key | ZJLNLHRSHPXBFS-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The molecule features a piperidine ring substituted at two critical positions:

-

1-Position: A carboxamide group with N,N-dimethyl substitution (CON(CH₃)₂), enhancing hydrophobicity and influencing binding interactions .

-

4-Position: A methylene bridge (-CH₂-) connecting the piperidine to an acetamido group (-NH-C(O)-CH₂-), which terminates in a thiophen-3-yl heterocycle. The thiophene ring introduces aromaticity and potential π-π stacking interactions, common in kinase inhibitors and GPCR-targeted therapies .

Table 1: Comparative Molecular Properties of Related Piperidine-Thiophene Derivatives

*Values estimated from structural analogs .

Synthesis and Chemical Reactivity

Key Synthetic Pathways

The compound’s synthesis likely follows multi-step amidation and coupling reactions, as observed in analogous piperidine-thiophene derivatives :

-

Piperidine Functionalization:

-

Acetamido-Thiophene Assembly:

Table 2: Representative Reaction Conditions for Amide Coupling

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| HATU/DIPEA | DMF | 0°C → RT | 75–90 |

| EDCI/HOBt | CH₂Cl₂ | RT | 65–80 |

| MsCl/NEt₃ | THF | 40°C | 50–60 |

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

-

logP/D: Estimated at 2.6, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous Solubility: Predicted logSw = -3.09 (similar to L333-0333 ), suggesting poor solubility, necessitating formulation aids like cyclodextrins or lipid nanoparticles.

-

Permeability: High passive diffusion potential due to moderate molecular weight (324.45 g/mol) and balanced polar surface area (~50 Ų) .

Biological Activity and Target Engagement

Mechanistic Insights from Structural Analogs

While direct target data are unavailable, related compounds exhibit:

-

RORγt Inverse Agonism: Thiophene-piperidine hybrids show IC₅₀ values <100 nM in TR-FRET assays, relevant to autoimmune diseases .

-

Kinase Inhibition: Thiophene acetamides disrupt ATP-binding pockets in kinases (e.g., JAK3, EGFR) via hydrophobic and hydrogen-bonding interactions .

Figure 1: Hypothetical Binding Mode in a Kinase Domain

-

Thiophene Ring: Engages in π-π stacking with Phe residues.

-

Acetamido Linker: Forms hydrogen bonds with backbone amides (e.g., Glu903 in EGFR) .

Analytical Characterization

Spectroscopic Data (Inferred from Analogs )

-

IR (ν, cm⁻¹): 3320 (N-H stretch), 1650 (C=O amide I), 1540 (C-N bend).

-

¹H NMR (500 MHz, DMSO-d₆):

-

δ 7.45 (s, 1H, thiophene H),

-

δ 3.40 (m, 2H, piperidine CH₂N),

-

δ 2.95 (s, 6H, N(CH₃)₂).

-

Applications and Future Directions

Synthetic Challenges and Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume